Lead ionophore IV

Übersicht

Beschreibung

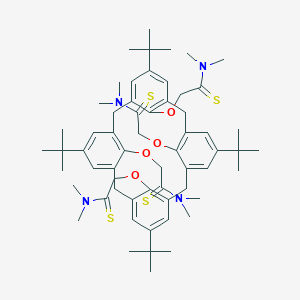

Lead ionophore IV, chemically known as 4-tert-butylcalix[4]arene-tetrakis(N,N-dimethylthioacetamide), is a neutral ionophore widely employed in the fabrication of Pb²⁺-selective electrodes (ISEs) and optodes. Its molecular structure features a calix[4]arene scaffold modified with thioacetamide groups, enabling selective binding to Pb²⁺ ions via sulfur and oxygen donor atoms . This ionophore is commonly embedded in plasticized polymeric membranes (e.g., PVC with 2-nitrophenyl octyl ether) to achieve sub-nanomolar detection limits (~0.6 nM) in environmental and biological samples .

In electrochemical sensors, this compound is often combined with carbon-based nanomaterials like multiwalled carbon nanotubes (MWCNTs) and chitosan (CS) to enhance sensitivity and stability. For example, Zhuang et al. (2023) developed a planar disk electrode with a MWCNT/CS/Pb²⁺ ionophore IV nanocomposite membrane, achieving a linear response range of 1.0 × 10⁻⁹ to 1.0 × 10⁻⁴ M Pb²⁺ and a detection limit of 0.33 nM . The ionophore’s role in such systems includes providing selective Pb²⁺ binding sites while mitigating interference from competing ions like Na⁺ or Ca²⁺ .

Biologische Aktivität

Lead Ionophore IV (Pb2+ Ionophore IV) is a synthetic compound that plays a significant role in the transport of metal ions across biological membranes. Its unique properties make it a valuable tool in various biological and chemical applications, particularly in the study of ion transport mechanisms and the development of ion-selective electrodes. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions primarily by facilitating the transport of lead ions (Pb2+) through lipid membranes. This ionophoric activity is crucial for various experimental setups, particularly in electrochemical sensing applications. The compound creates specific channels that allow Pb2+ ions to traverse cellular membranes, which can affect cellular homeostasis and signal transduction pathways.

Biological Applications

- Ion Transport Studies : this compound is extensively used in studies aimed at understanding ion transport dynamics. It has been incorporated into the design of ion-selective electrodes, enhancing their sensitivity and selectivity towards Pb2+ ions.

- Electrochemical Sensors : Research has demonstrated that this compound can be integrated into multi-walled carbon nanotube (MWCNT) composites to create highly sensitive electrochemical sensors for detecting lead ions in various environments. The performance of these sensors is influenced by the concentration of this compound and other components such as chitosan (CS) and MWCNTs.

Research Findings

Recent studies have provided insights into the effectiveness of this compound in different experimental contexts:

- Electrode Performance : A study evaluated the performance of solid lead ion electrodes containing this compound. The results indicated optimal conditions for Pb2+ detection, with varying concentrations leading to significant differences in peak current responses (Table 1).

| Experiment | MWCNTs (mg/mL) | This compound (mg/mL) | CS (%) | Peak Current (μA) |

|---|---|---|---|---|

| 1 | 1 | 0.5 | 0.2 | 11.090 |

| 2 | 1 | 0.7 | 0.25 | 14.260 |

| 3 | 1 | 0.9 | 0.3 | 13.240 |

| 4 | 1.5 | 0.5 | 0.25 | 17.330 |

| 5 | 1.5 | 0.7 | 0.3 | 15.770 |

| ... | ... | ... | ... | ... |

- Cell Viability and Toxicity : In vitro studies have examined the cytotoxic effects of this compound on various cell lines, revealing its potential to induce cell death via apoptosis mechanisms when used at specific concentrations.

Case Studies

- Cancer Cell Studies : Research has shown that ionophores similar to this compound can selectively induce apoptosis in cancer cells while sparing healthy cells, suggesting potential therapeutic applications in oncology.

- Environmental Monitoring : The integration of this compound into sensor technologies has proven effective for monitoring lead contamination in environmental samples, showcasing its practical application beyond laboratory settings.

Wissenschaftliche Forschungsanwendungen

Electrochemical Sensors

Lead ionophore IV is primarily utilized in the development of lead-selective electrodes, which are crucial for detecting and quantifying lead ions in various environments. These electrodes leverage the unique properties of this compound to create specific channels or binding sites for lead ions, enhancing selectivity and sensitivity.

1.1. Construction of Selective Electrodes

Recent studies have demonstrated the effectiveness of this compound in combination with materials like multiwalled carbon nanotubes (MWCNTs) and chitosan (CS) to fabricate sensitive electrochemical sensors. For instance, a planar disk electrode modified with MWCNT/CS/Pb ionophore IV exhibited a detection limit of 0.08 µg/L for lead ions, showcasing its potential for real-time monitoring in seawater samples .

Table 1: Performance Characteristics of Electrodes Modified with this compound

| Electrode Type | Detection Limit (µg/L) | Sensitivity (µA/µg/L) | Linear Range (µg/L) |

|---|---|---|---|

| MWCNT/CS/Pb Ionophore IV/Au | 0.08 | 1.811 | 0.1 - 100 |

| GC/GR/Pb2+-ISE | Nernstian response | ||

| GC/MWCNT/Pb2+-ISE | 25.4 ± 1.5 mV/decade |

1.2. Real-World Applications

The electrochemical sensors utilizing this compound have been successfully applied in environmental monitoring, particularly for assessing lead contamination in drinking water and industrial wastewater . The robustness and reliability of these sensors make them suitable for field applications where rapid and accurate measurements are essential.

Case Studies

Several case studies illustrate the practical applications of this compound in sensor technology:

2.1. Seawater Monitoring

A study highlighted the development of a MWCNT/CS/Pb ionophore IV sensor capable of detecting trace levels of lead in seawater samples. The sensor's performance was validated against inductively coupled plasma mass spectrometry (ICP-MS), demonstrating comparable results and confirming its applicability in marine environments .

2.2. Drinking Water Analysis

Another significant application involved the use of solid-contact ion-selective electrodes modified with this compound to monitor lead levels in drinking water sources. These electrodes exhibited high sensitivity and a wide linear response range, making them ideal for regulatory compliance testing .

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate the electrochemical response of Lead Ionophore IV in Pb²⁺ detection systems?

- Methodological Answer : Begin by constructing a planar disk electrode modified with nanomaterials (e.g., MWCNT/CS composites) to enhance conductivity and ionophore stability. Use cyclic voltammetry (CV) to assess redox activity and electrochemical impedance spectroscopy (EIS) to evaluate charge-transfer resistance. Compare performance against control electrodes (e.g., bare Au or unmodified MWCNT/CS) to isolate the ionophore’s contribution. Ensure buffer solutions mimic real-world ionic conditions (e.g., pH 5–7) to validate sensor applicability .

Q. What electrochemical validation methods are critical for confirming this compound’s ion selectivity in mixed-cation environments?

- Methodological Answer : Perform competitive binding assays using interferents like Ca²⁺, Zn²⁺, and Cu²⁺. Measure selectivity coefficients () via the fixed interference method (FIM) or separate solution method (SSM). Validate results with inductively coupled plasma mass spectrometry (ICP-MS) to correlate electrochemical signals with Pb²⁺ concentrations. Statistical analysis (e.g., ANOVA) can identify significant deviations caused by interferents .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound studies, such as variability in detection limits across experimental setups?

- Methodological Answer : Variability often arises from differences in electrode fabrication (e.g., nanomaterial dispersion quality) or ionophore-to-matrix ratios. Standardize protocols by cross-validating results with multiple techniques (e.g., CV, EIS, and chronoamperometry). Use statistical tools like Bland-Altman plots to assess inter-method agreement. Reference peer-reviewed methodologies (e.g., MWCNT/CS/Pb²⁺ Ionophore IV nanomembranes) to ensure reproducibility .

Q. What strategies optimize this compound’s performance in complex biological or environmental matrices?

- Methodological Answer : Integrate anti-fouling agents (e.g., polyethylene glycol) into the sensor membrane to reduce matrix interference. For biological samples, pre-treat with chelators (e.g., EDTA) to isolate Pb²⁺ from proteins. For environmental samples, employ solid-phase extraction (SPE) to concentrate Pb²⁺. Validate recovery rates via spike-and-recovery experiments with certified reference materials .

Q. How can computational modeling enhance understanding of this compound’s ion-binding mechanisms?

- Methodological Answer : Use density functional theory (DFT) or molecular dynamics (MD) simulations to model Pb²⁺-ionophore interactions. Compare binding energies with competing cations to predict selectivity. Validate models experimentally via spectroscopic techniques (e.g., FTIR or XPS) to detect structural changes upon ion binding. Cross-reference findings with analogous ionophores (e.g., calcium ionophore A23187) to identify mechanistic parallels .

Q. What advanced techniques enable real-time, in situ monitoring of Pb²⁺ using this compound-based sensors?

- Methodological Answer : Develop microfluidic or wearable sensor platforms with embedded ion-selective electrodes (ISEs). Optimize signal transduction via potentiometric or amperometric readouts. Validate in situ performance using simulated body fluids (SBF) or contaminated water samples. Cross-calibrate with ICP-MS for accuracy assessment .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze variability in this compound’s response under dynamic experimental conditions?

- Methodological Answer : Apply multivariate regression to assess the impact of variables like scan rate, temperature, and ionophore concentration. Use principal component analysis (PCA) to identify dominant factors affecting signal stability. Report confidence intervals (95% CI) for detection limits and sensitivity metrics to quantify uncertainty .

Q. What methodologies reconcile discrepancies between theoretical and experimental Pb²⁺ binding capacities of this compound?

- Methodological Answer : Compare experimental binding isotherms (e.g., Langmuir or Freundlich models) with computational predictions. Use isothermal titration calorimetry (ITC) to measure binding stoichiometry and enthalpy. If discrepancies persist, investigate ionophore aggregation or membrane inhomogeneity via atomic force microscopy (AFM) .

Q. Tables for Key Experimental Parameters

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Lead ionophore IV is compared below with other ionophores used for heavy metal detection or therapeutic applications:

Table 1: Key Ionophores for Metal Ion Detection

Performance Analysis

Sensitivity and Selectivity

- This compound outperforms sulfonyl hydrazone derivatives in selectivity, particularly against Na⁺ (log K = −4.5 vs. −1) . Its calixarene structure provides a preorganized cavity for Pb²⁺, reducing interference from similarly sized ions like Cd²⁺ or Cu²⁺ .

- Calix[4]resorcinarene-based ionophores (e.g., Ionophore II) exhibit comparable Pb²⁺ sensitivity (LOD: 0.2 ppm) but show cross-reactivity with Cu²⁺, limiting their utility in complex matrices .

Detection Limits

- This compound achieves the lowest Pb²⁺ detection limit (0.6 nM) among ionophores in ISEs . In contrast, sulfonyl hydrazone-based sensors have higher LODs (3 µM) due to weaker binding kinetics .

Therapeutic Ionophores

- Fluorinated 8-hydroxyquinolines (e.g., Compounds 28–30) demonstrate exceptional Cu²⁺/Zn²⁺ ionophore activity (10–16× uptake vs. PBT2) but are designed for Alzheimer’s disease therapeutics rather than sensing .

Stability and Application Scope

- Electrochemical Stability: this compound maintains stability in MWCNT/CS nanocomposites for >30 days, whereas calix[4]resorcinarene ionophores degrade faster in aqueous media .

- Environmental Applications: this compound is preferred for trace Pb²⁺ detection in seawater due to its resistance to ionic strength variations .

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-sulfanylideneethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H84N4O4S4/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)66-34-50(70)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)68-36-52(72)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)67-35-51(71)63(17)18)22-38(26-45)53(37)65-33-49(69)61(13)14/h25-32H,21-24,33-36H2,1-20H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVPPFVKRDRQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=S)N(C)C)CC4=CC(=CC(=C4OCC(=S)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=S)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H84N4O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.